2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene
Overview
Description
2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene is an organic compound that belongs to the class of chlorinated alkenes. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propene chain. It is a derivative of 4-chloro-3-methylphenol, which is known for its antiseptic and disinfectant properties .
Mechanism of Action
Target of Action
It’s worth noting that the compound contains a phenol group, similar to 4-chloro-3-methylphenol . Phenols are often involved in various biological processes, including acting as antioxidants, enzyme inhibitors, and receptor ligands.
Mode of Action
Compounds with similar structures, such as 4-chloro-3-methylphenol, are known to interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Phenolic compounds like 4-chloro-3-methylphenol are known to interact with various biochemical pathways, often acting as inhibitors or activators of enzymes .
Pharmacokinetics
Similar compounds like p-chlorocresol are known to be excreted via the urine and feces .
Result of Action
Phenolic compounds are known to have various effects, including antioxidant activity, enzyme inhibition, and receptor binding .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene typically involves the chlorination of 4-chloro-3-methylphenol followed by a series of reactions to introduce the propene chain. One common method includes:
Chlorination: 4-chloro-3-methylphenol is chlorinated using chlorine gas in the presence of a catalyst to form 2-chloro-4-chloro-3-methylphenol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols under varying pH conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Hydroxylated, aminated, and thiolated derivatives.
Scientific Research Applications
2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor to the compound, known for its antiseptic properties.
Chloroxylenol: Another chlorinated phenol with similar disinfectant properties.
Uniqueness
2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs . Its dual chlorine substitution and propene chain make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-chloro-4-(2-chloroprop-2-enyl)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIVROXVIACMTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223286 | |
Record name | 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-23-6 | |
Record name | 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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